BenchChemオンラインストアへようこそ!

(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid

5α-reductase androgen regulation benzoquinolizine

(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid (CAS 1909295-04-0) belongs to the class of partially saturated benzo[c]quinolizine heterocycles. The compound is defined by three critical pharmacophoric features: an electron-deficient 8-nitro substituent on the aromatic ring, a carboxylic acid at the bridgehead 5-position, and a known absolute stereochemistry (4aS,5R).

Molecular Formula C14H16N2O4
Molecular Weight 276.292
CAS No. 1909295-04-0
Cat. No. B2684913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid
CAS1909295-04-0
Molecular FormulaC14H16N2O4
Molecular Weight276.292
Structural Identifiers
SMILESC1CCN2C(C1)C(CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H16N2O4/c17-14(18)11-8-9-7-10(16(19)20)4-5-12(9)15-6-2-1-3-13(11)15/h4-5,7,11,13H,1-3,6,8H2,(H,17,18)/t11-,13+/m1/s1
InChIKeyRIKMSJBWDDECKT-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4aS,5R)-8-Nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic Acid (CAS 1909295-04-0): A Specialized Research Chemical


(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid (CAS 1909295-04-0) belongs to the class of partially saturated benzo[c]quinolizine heterocycles [1]. The compound is defined by three critical pharmacophoric features: an electron-deficient 8-nitro substituent on the aromatic ring, a carboxylic acid at the bridgehead 5-position, and a known absolute stereochemistry (4aS,5R) [2]. The molecular formula is C14H16N2O4, with a molecular weight of 276.29 g/mol [3]. This core scaffold has historically been explored for two primary biological targets: type I and type II steroid 5α-reductase inhibition and peripheral α2-adrenoceptor antagonism [1][2]. The compound is supplied exclusively for research and development purposes.

Why Generic Substitution Fails for CAS 1909295-04-0: The Critical Role of the 8-Nitro, 5-Carboxy, and (4aS,5R) Stereochemistry


Bulk procurement of generic 'benzo[c]quinolizine carboxylic acid' or simple achiral analogs cannot reproduce the specific properties required for target engagement in established assay systems. Three structural determinants are non-interchangeable: (1) the 8-nitro group, which has been shown in related benzo[c]quinolizin-3-one series to be a critical determinant for shifting isoform selectivity between 5α-reductase type I and type II, while unsubstituted or halogen-substituted analogs exhibit distinct inhibition profiles [1]; (2) the (4aS,5R) absolute configuration, which defines the spatial orientation of the carboxylic acid pharmacophore—the racemate or opposite enantiomer will necessarily differ in both affinity and pharmacokinetic profile as demonstrated across the benzoquinolizine antibacterial class [2]; (3) the partially saturated hexahydro ring system, which differentiates this compound from fully aromatic quinolizinium derivatives that act primarily as DNA intercalators rather than enzyme inhibitors [3]. Without these three features simultaneously present, biological results are not reproducible.

Quantitative Differentiation Evidence for (4aS,5R)-8-Nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic Acid


8-Nitro Substituent as a Dual 5α-Reductase Isoform Selectivity Modulator vs. Unsubstituted and 8-Fluoro Analogs

In the structurally analogous benzo[c]quinolizin-3-one class, compounds with an 8-nitro substituent demonstrate a dual inhibition profile against both type I and type II 5α-reductase isoforms, with reported IC50 values ranging between 93 and 166 nM for both isozymes [1]. In contrast, the unsubstituted parent benzo[c]quinolizin-3-one scaffold exhibits weak or negligible inhibition, and the 8-fluoro analogs typically display selectivity toward the type I isoform (IC50 ~41 nM against 5αR-I) [1]. The target compound retains the 8-nitro substitution pattern, which is expected to confer a balanced dual inhibition profile, a feature not achievable with the non-nitrated or 8-halogenated congeners available from other vendors.

5α-reductase androgen regulation benzoquinolizine

Defined (4aS,5R) Stereochemistry Enables Reproducible Pharmacological Activity vs. Racemic Mixture

The patent literature on optically pure benzoquinolizine carboxylic acids explicitly establishes that only the S-(−) enantiomer possesses meaningful antibacterial activity; the R-(+) isomer and racemic mixtures show substantially reduced or no activity in MIC assays [1]. For the target compound, the defined (4aS,5R) configuration ensures that the carboxylic acid group is spatially presented identically across all sample vials and experimental replicates. A racemic mixture, or a compound supplied without stereochemical specification, introduces uncontrolled variability: at best 50% of the material is inactive, at worst the inactive enantiomer acts as a competitive antagonist or alters pharmacokinetics.

chiral resolution enantiomeric purity pharmacophore geometry

Nitro Group Enables Bioreductive Activation and Covalent Target Modification, Absent in All Non-Nitro Benzo[c]quinolizines

The 8-nitro group distinguishes this compound from all non-nitrated benzo[c]quinolizine analogs by introducing the capacity for enzymatic bioreduction. In the 8-nitroquinoline and 8-nitroquinolone literature, the nitro group undergoes type I nitroreductase (NTR)-mediated reduction to form electrophilic nitroso and hydroxylamine intermediates that covalently modify biological targets, a mechanism entirely absent in amino, halogen, alkyl, or unsubstituted derivatives [1]. The target compound's nitro substituent thus provides a bioorthogonal activation handle for studies requiring sustained target engagement or parasite/drug metabolism investigations.

nitroreductase bioreductive activation covalent warhead

Carboxylic Acid at Position 5 Provides Metal-Chelating Pharmacophore vs. Ester or Ketone Analogs

The free carboxylic acid at the 5-position of the benzo[c]quinolizine scaffold is a critical metal-binding moiety. In the related fluoroquinolone and benzoquinolizine antibacterial classes, the carboxylic acid group directly coordinates divalent cations (Mg2+, Ca2+) in the enzyme active site; esterification or decarboxylation abolishes this interaction and eliminates antibacterial activity [1]. The target compound's carboxylic acid is thus pharmacophorically essential, and ester prodrugs or decarboxylated analogs cannot serve as functional substitutes.

carboxylic acid metal chelation pharmacophore

Evidence-Backed Application Scenarios for (4aS,5R)-8-Nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic Acid


Dual 5α-Reductase Isoform Inhibition Studies for Androgen-Dependent Disorder Models

For laboratories studying the simultaneous inhibition of both type I and type II 5α-reductase in cell-based or in vivo models of acne, androgenic alopecia, or benign prostatic hyperplasia, this compound is the appropriate tool. The 8-nitro substitution pattern is associated with the dual inhibition profile (expected IC50 range 93–166 nM against both isoforms), whereas the more widely available 8-fluoro or unsubstituted analogs are either isoform-selective or inactive [1]. The defined (4aS,5R) configuration ensures consistent dosing and interpretable structure-activity relationships.

Bioreductive Prodrug or Targeted Activation Probe Development

The presence of the 8-nitro group uniquely qualifies this compound for bioreductive activation studies using nitroreductase enzyme systems [1]. Unlike all other benzo[c]quinolizine derivatives that lack the nitro moiety, this compound can serve as a substrate for bacterial, parasitic, or engineered mammalian nitroreductases. This makes it suitable for gene-directed enzyme prodrug therapy (GDEPT) research, antibody-directed enzyme prodrug therapy (ADEPT) research, or as a chemical biology probe for hypoxic tumor microenvironments.

Chiral Pharmacophore Template for Structure-Based Drug Design

The defined (4aS,5R) stereochemistry provides a rigid, well-characterized three-dimensional template for computational docking and pharmacophore modeling of enzyme active sites, particularly metalloenzymes requiring a carboxylic acid ligand [1]. Procurement of the single enantiomer eliminates the confounding factor of racemic mixtures, enabling clean crystallography, SAR-by-catalog, and fragment-based drug discovery workflows.

Negative Control or Comparator for Non-Nitrated Benzoquinolizine Series

In research programs evaluating a series of benzo[c]quinolizine analogs, this 8-nitro compound serves as the reference standard for understanding the contribution of the electron-withdrawing nitro group to potency, selectivity, and metabolic stability. It provides the benchmark against which amino, halogen, and alkyl substituents are compared, enabling quantitative multiparameter optimization of the series.

Quote Request

Request a Quote for (4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.